N-(3,5-dimethoxyphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide N-(3,5-dimethoxyphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 899724-19-7
VCID: VC11895150
InChI: InChI=1S/C20H18FN3O4S/c1-27-16-9-14(10-17(11-16)28-2)23-18(25)12-29-19-20(26)24(8-7-22-19)15-5-3-13(21)4-6-15/h3-11H,12H2,1-2H3,(H,23,25)
SMILES: COC1=CC(=CC(=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)F)OC
Molecular Formula: C20H18FN3O4S
Molecular Weight: 415.4 g/mol

N-(3,5-dimethoxyphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

CAS No.: 899724-19-7

Cat. No.: VC11895150

Molecular Formula: C20H18FN3O4S

Molecular Weight: 415.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3,5-dimethoxyphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide - 899724-19-7

Specification

CAS No. 899724-19-7
Molecular Formula C20H18FN3O4S
Molecular Weight 415.4 g/mol
IUPAC Name N-(3,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Standard InChI InChI=1S/C20H18FN3O4S/c1-27-16-9-14(10-17(11-16)28-2)23-18(25)12-29-19-20(26)24(8-7-22-19)15-5-3-13(21)4-6-15/h3-11H,12H2,1-2H3,(H,23,25)
Standard InChI Key DPJNZEYZYAJBGL-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)F)OC
Canonical SMILES COC1=CC(=CC(=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)F)OC

Introduction

N-(3,5-dimethoxyphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a heterocyclic compound with potential applications in medicinal chemistry. This compound features a pyrazinone core, a fluorophenyl group, and a dimethoxyphenyl moiety, contributing to its structural complexity and potential bioactivity.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the pyrazinone core: This is achieved by cyclization reactions involving hydrazine derivatives and diketones.

  • Introduction of the fluorophenyl group: Electrophilic aromatic substitution or coupling reactions.

  • Attachment of the dimethoxyphenyl acetamide moiety: This step involves amide bond formation using carboxylic acid derivatives or activated esters.

Analytical Characterization

The compound can be characterized using:

  • NMR Spectroscopy:

    • Proton (1^1H) and Carbon (13^13C) NMR confirm the presence of aromatic and aliphatic groups.

    • Chemical shifts for methoxy groups (~3.8 ppm), aromatic protons (~6–8 ppm), and amide protons (~8–10 ppm).

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z = 391 (corresponding to [M+H]+^+).

  • Infrared Spectroscopy (IR):

    • Peaks at ~1650 cm1^{-1} for C=O stretching (amide).

    • Peaks at ~3300 cm1^{-1} for N-H stretching.

Applications in Medicinal Chemistry

This compound's structural features make it a promising candidate for drug development:

  • Structure Optimization: Modifications on the dimethoxyphenyl or fluorophenyl groups could enhance potency and selectivity.

  • Pharmacokinetics: The presence of methoxy groups may improve metabolic stability.

  • Targeted Therapy: Potential use in designing inhibitors for specific enzymes or protein-protein interactions.

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